molecular formula C11H19NO3S B5136803 N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide

Cat. No.: B5136803
M. Wt: 245.34 g/mol
InChI Key: QPUPLTYHPBOZPV-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide is a chemical compound with the molecular formula C11H19NO3S and a molecular weight of 245.3385 . This compound features a cyclohexylcarboxamide group attached to a 1,1-dioxothiolan ring, which is a sulfur-containing heterocycle. The presence of the dioxothiolan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUPLTYHPBOZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-aminothiolane with cyclohexyl isocyanate in the presence of a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The choice of solvent and reaction conditions can significantly affect the yield and purity of the final product.

Chemical Reactions Analysis

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The dioxothiolan ring can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of thiolane derivatives. Substitution reactions involving the amide group can result in the formation of various substituted carboxamides. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as a fungicide and pesticide due to its selective action against certain pests . Additionally, the compound’s unique chemical structure makes it a valuable tool in the study of sulfur-containing heterocycles and their reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide involves its interaction with specific molecular targets and pathways. The compound’s dioxothiolan ring can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can disrupt cellular processes and lead to cell death, making the compound effective as a pesticide and fungicide . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide can be compared to other sulfur-containing heterocycles, such as N-(1,1-dioxothietan-3-yl)-1,2,4-triazoles . While both compounds feature a sulfur-containing ring, the dioxothiolan ring in this compound imparts different chemical properties compared to the dioxothietan ring in the triazole derivative. This difference in ring structure can affect the compounds’ reactivity and biological activity. Other similar compounds include potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, which is also used as a pesticide and has similar chemical properties .

Biological Activity

N-(1,1-dioxothiolan-3-yl)cyclohexylcarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dioxothiolan moiety, which is known for its reactivity and potential pharmacological properties. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

Key Features

  • Molecular Weight : Approximately 241.34 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Research indicates that compounds with similar dioxothiolan structures exhibit significant antimicrobial properties. A study on derivatives of 1,3-dioxolanes demonstrated that they possess both antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Dioxothiolan Derivatives

CompoundMIC (µg/mL) against C. albicansMIC (µg/mL) against S. aureusMIC (µg/mL) against P. aeruginosa
This compound156.25625312.5
Other Dioxolane Derivative312.51250625

The above table illustrates the minimum inhibitory concentration (MIC) values for this compound and other related compounds against selected microorganisms. Notably, the compound shows promising antifungal activity against Candida albicans and moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.

The biological activity of dioxothiolan derivatives is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. The presence of the dioxothiolan ring may enhance the compound's interaction with cellular targets, leading to increased efficacy against pathogens.

Study on Antifungal Activity

In a controlled study published in the Journal of Medicinal Chemistry, researchers synthesized various dioxothiolan derivatives, including this compound. The study found that this compound exhibited significant antifungal activity with an MIC value of 156.25 µg/mL against C. albicans, indicating its potential as a therapeutic agent for fungal infections .

Comparative Analysis

Another study compared the biological activities of enantiomeric and racemic forms of dioxolane derivatives. It was found that specific stereochemical configurations significantly influenced antimicrobial potency, suggesting that further exploration into the stereochemistry of this compound could yield more effective variants .

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